Home > Products > Screening Compounds P100711 > 7-AMINO-2-METHYL-QUINAZOLIN-4-OL
7-AMINO-2-METHYL-QUINAZOLIN-4-OL - 16081-78-0

7-AMINO-2-METHYL-QUINAZOLIN-4-OL

Catalog Number: EVT-1456697
CAS Number: 16081-78-0
Molecular Formula: C9H9N3O
Molecular Weight: 175.191
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Amino-2-methyl-quinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family, characterized by its unique structure and potential biological activities. The compound features an amino group at the 7-position and a hydroxyl group at the 4-position of the quinazoline ring, making it a subject of interest in medicinal chemistry and drug development. This compound is synthesized from various precursors and has shown promise in various scientific applications, particularly in pharmacology.

Source

The primary sources for the synthesis of 7-amino-2-methyl-quinazolin-4-ol include derivatives of anthranilic acid and thioacetamide. The synthesis often involves methods such as microwave-assisted reactions and nucleophilic substitutions, which enhance yield and efficiency. The compound can also be derived from other quinazoline derivatives through various chemical transformations.

Classification

7-Amino-2-methyl-quinazolin-4-ol is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically falls under the category of bioactive heterocycles, which are compounds containing nitrogen atoms in their ring structure that exhibit significant biological effects.

Synthesis Analysis

Methods

The synthesis of 7-amino-2-methyl-quinazolin-4-ol can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate chemical reactions. For instance, a mixture of anthranilic acid and thioacetamide can be subjected to microwave heating, resulting in high yields of quinazoline derivatives.
  2. Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often facilitated by bases or catalysts. For example, the reaction of 2-methylquinazolin-4-one with amines can yield 7-amino derivatives.
  3. Cyclization Reactions: Cyclization processes involving precursors like benzoxazinones can lead to the formation of quinazoline rings through intramolecular reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, time, and solvent choice to optimize yield and purity. Techniques like recrystallization and chromatography are employed for purification.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C_9H_8N_4O
  • Molecular Weight: Approximately 176.19 g/mol
  • Key functional groups: Amino group (-NH2) and Hydroxyl group (-OH)
Chemical Reactions Analysis

Reactions

7-Amino-2-methyl-quinazolin-4-ol participates in various chemical reactions:

  1. Acylation: The amino group can undergo acylation to form amides, which can alter the compound's biological activity.
  2. Alkylation: The hydroxyl group may react with alkyl halides to form ether derivatives.
  3. Condensation: The compound can react with aldehydes or ketones to form imines or related structures.

Technical Details

The mechanisms typically involve nucleophilic attack on electrophilic centers followed by elimination steps, often facilitated by catalysts or specific reaction conditions (e.g., acidic or basic environments).

Mechanism of Action

Process

The mechanism of action for compounds like 7-amino-2-methyl-quinazolin-4-ol is often linked to their interaction with biological targets such as enzymes or receptors. For instance:

  1. Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity.
  2. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Data

Studies have shown that derivatives of quinazolines exhibit varying degrees of activity against different biological targets, suggesting that modifications to the structure can significantly influence efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.
  3. Melting Point: Specific melting points depend on purity but generally range between 150°C - 160°C.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  2. Reactivity: Reacts readily with electrophiles due to the presence of amino and hydroxyl groups.
Applications

Scientific Uses

7-Amino-2-methyl-quinazolin-4-ol has several notable applications:

  1. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases due to its bioactivity.
  2. Research Tool: Employed in studies investigating enzyme mechanisms and receptor interactions.
  3. Synthesis Intermediate: Acts as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Introduction to Quinazolin-4-One Derivatives

Structural and Functional Significance of Quinazolin-4-One Core in Medicinal Chemistry

The quinazolin-4-one scaffold, characterized by a benzopyrimidinone ring system, represents a privileged structure in drug discovery due to its versatile binding capabilities with biological targets. This fused bicyclic system provides three key modification sites (C2, N3, and C6/C7/C8) that enable extensive structure-activity relationship (SAR) exploration. The electron-rich nitrogen atoms facilitate hydrogen bonding interactions, while the carbonyl group at C4 participates in dipole-dipole interactions within enzyme binding pockets [10]. Quinazolin-4-one derivatives exhibit remarkable pharmacological diversity, functioning as kinase inhibitors (e.g., EGFR-targeting drugs like erlotinib), ion channel modulators (AMPA receptor antagonists), and epigenetic regulators (G9a lysine methyltransferase inhibitors) [2] [8]. This adaptability stems from the scaffold's capacity to mimic purine bases, allowing competitive inhibition of ATP-binding sites in kinases and helicases [5] [8]. The planar structure facilitates π-π stacking interactions with aromatic residues in protein binding sites, while substituents at C2 and N3 control spatial orientation and binding affinity [1] [10].

Table 1: Biotargets of Quinazolin-4-One Derivatives

Biological TargetTherapeutic AreaExample Compounds
EGFR KinaseOncologyErlotinib, Gefitinib
AMPA ReceptorsNeuroscienceQuinazolinone antagonists [1]
RecQ Helicases (BLM, WRN)OncologyCompound 11g [5]
G9a MethyltransferaseEpigeneticsUNC0224 [8]
Poly(ADP-ribose) SynthetaseDNA Repair2-Methylquinazolin-4-ol [9]

Historical Development and Key Milestones in Quinazolinone Research

Quinazolinone chemistry emerged prominently in the mid-20th century with the development of sedative-hypnotic agents like methaqualone (2-methyl-3-o-tolylquinazolin-4-one), highlighting the scaffold's central nervous system activity [10]. The 1990s witnessed a paradigm shift toward targeted therapies with the discovery of quinazoline-based EGFR inhibitors. This culminated in FDA approvals of gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer, validating the quinazolin-4-one core as an anticancer scaffold [2]. Concurrently, research into AMPA receptor antagonists identified 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with nanomolar potency (IC50 = 11 nM), demonstrating the impact of C2 side chain optimization on receptor binding kinetics [1]. The 21st century has seen diversification into epigenetic and DNA damage targets, exemplified by the 2009 discovery of UNC0224 – a 2,4-diamino-7-alkoxyquinazoline inhibitor of G9a methyltransferase with high selectivity [8]. Most recently, 2024 research on RecQ helicase inhibitors revealed compound 11g (containing 7-amino and 2-methyl substituents) as a pan-RecQ inhibitor with potent anticancer activity, representing the latest evolution in quinazolinone applications [5].

Role of Substituent Modifications in Bioactivity: Focus on 7-Amino and 2-Methyl Groups

Position-specific modifications on the quinazolin-4-one scaffold critically determine biological activity profiles. The introduction of a 7-amino group (–NH₂) significantly enhances interaction with nucleic acid-processing enzymes:

  • In RecQ helicase inhibitors, 7-amino derivatives (e.g., 11g) demonstrated superior binding to the helicase ATPase domain through hydrogen bond donation to aspartic acid residues (Asp571 in BLM helicase), achieving low micromolar inhibition (IC50 = 3.2 µM against BLM) [5].
  • The electron-donating character of the 7-amino group increases π-electron density in the quinazoline ring, strengthening stacking interactions with tyrosine residues in the G9a methyltransferase binding pocket [8].
  • 7-Aminoquinazolin-4-ones exhibit enhanced water solubility compared to unsubstituted analogues, improving cellular bioavailability – a critical factor in anticancer activity (e.g., IC50 = 0.06 µM against MCF-7 breast cancer cells for amino-substituted derivatives) [2] [5].

The 2-methyl group exerts steric and electronic effects that modulate target engagement:

  • In AMPA receptor antagonists, 2-methylquinazolin-4-ones showed optimized receptor steric complementarity, with the methyl group occupying a hydrophobic subpocket near the ligand-binding domain [1].
  • Methylation at C2 prevents unwanted tautomerization that can reduce binding affinity, locking the molecule in the bioactive 4-keto tautomeric form [9] [10].
  • Kinetic studies demonstrated 2-methylquinazolin-4-ol acts as a competitive poly(ADP-ribose) synthetase inhibitor (Ki = 1.1 µM), where the methyl group enhances complex stability through van der Waals interactions with leucine residues [9].

Table 2: Impact of Substituents on Quinazolin-4-One Bioactivity

Substituent PositionKey InteractionsBiological ConsequenceExample Potency
7-AminoH-bond donation to Asp571 (BLM helicase)RecQ helicase inhibitionIC50 = 3.2 µM [5]
7-AlkoxyaminoSalt bridge with G9a catalytic lysineH3K9me2 inhibitionIC50 = 15 nM [8]
2-MethylHydrophobic packing in AMPA receptor pocketGlutamate antagonismIC50 = 11 nM [1]
2-AminoH-bond networking in ATP-binding sitesEnhanced kinase selectivity profileNot reported
3-(4-Aminophenyl)Extended DNA intercalation (derivatives)Topoisomerase inhibitionIC50 = 0.06 µM [2]

The synergistic effect of 7-amino and 2-methyl substitution creates a pharmacophore with dual advantages: enhanced target affinity from the 7-amino group and metabolic stability from the 2-methyl group. Molecular docking of 7-amino-2-methylquinazolin-4-ol derivatives in BLM helicase reveals the methyl group directs the quinazoline ring toward the Walker B motif, while the 7-amino group forms bifurcated hydrogen bonds with catalytic aspartate residues. This precise orientation enables ATP-competitive inhibition without disrupting DNA binding domains [5]. Similarly, in anticancer derivatives, the 2-methyl group reduces oxidative metabolism at C2, extending plasma half-life while maintaining the electronic properties necessary for intercalative binding to DNA secondary structures in cancer cells [2] [5].

Properties

CAS Number

16081-78-0

Product Name

7-AMINO-2-METHYL-QUINAZOLIN-4-OL

IUPAC Name

7-amino-2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.191

InChI

InChI=1S/C9H9N3O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13)

InChI Key

VQPGQTCYPTUFNL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2)N)C(=O)N1

Synonyms

7-AMINO-2-METHYL-QUINAZOLIN-4-OL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.